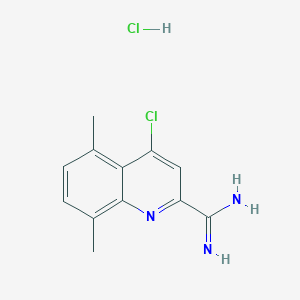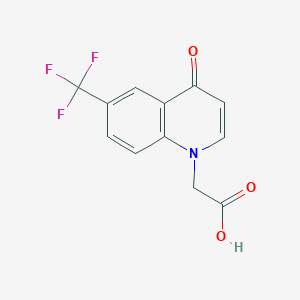![molecular formula C13H16O6 B11852062 (4AR,7R,8R,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B11852062.png)
(4AR,7R,8R,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-O-Benzylidene-D-galactose is a carbohydrate derivative with the molecular formula C13H16O6 and a molecular weight of 268.26 g/mol . This compound is commonly used in the field of biomedicine and serves as a key intermediate in the synthesis of various pharmaceutical drugs. Its unique structure and functional properties make it an essential tool in biomedical research and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-O-Benzylidene-D-galactose typically involves the protection of the hydroxyl groups of D-galactose using benzylidene acetals. One common method includes the reaction of D-galactose with benzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the benzylidene acetal . The reaction is usually carried out in an organic solvent like toluene under reflux conditions.
Industrial Production Methods
Industrial production of 4,6-O-Benzylidene-D-galactose follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The purification of the product is often achieved through crystallization or precipitation techniques .
Análisis De Reacciones Químicas
Types of Reactions
4,6-O-Benzylidene-D-galactose undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, such as benzoylation, to form benzoylated derivatives.
Common Reagents and Conditions
Oxidation: Osmium tetroxide, sodium periodate
Reduction: Sodium cyanoborohydride, molecular sieves
Substitution: Benzoyl cyanide, DMAP (4-Dimethylaminopyridine)
Major Products Formed
Oxidation: Oxidized derivatives of 4,6-O-Benzylidene-D-galactose
Reduction: 6-O-Benzyl ethers
Substitution: Benzoylated derivatives
Aplicaciones Científicas De Investigación
4,6-O-Benzylidene-D-galactose has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4,6-O-Benzylidene-D-galactose involves its role as a protecting group in carbohydrate chemistry. The benzylidene acetal group protects the hydroxyl groups of D-galactose, allowing selective reactions to occur at other positions on the molecule . This selective protection is crucial for the synthesis of complex carbohydrate structures and glycosylation reactions .
Comparación Con Compuestos Similares
4,6-O-Benzylidene-D-galactose can be compared with other benzylidene-protected carbohydrates, such as:
- 4,6-O-Benzylidene-D-glucose
- 4,6-O-Benzylidene-D-mannose
- 4,6-O-Benzylidene-D-altrose
These compounds share similar protective properties but differ in the configuration of the sugar moiety. The uniqueness of 4,6-O-Benzylidene-D-galactose lies in its specific application in the synthesis of D-galactose derivatives and its role in biomedical research .
Propiedades
Fórmula molecular |
C13H16O6 |
|---|---|
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
(4aR,7R,8R,8aR)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol |
InChI |
InChI=1S/C13H16O6/c14-9-10(15)12(16)18-8-6-17-13(19-11(8)9)7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10-,11+,12?,13?/m1/s1 |
Clave InChI |
FOLRUCXBTYDAQK-NZRGBPHASA-N |
SMILES isomérico |
C1[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)OC(O1)C3=CC=CC=C3 |
SMILES canónico |
C1C2C(C(C(C(O2)O)O)O)OC(O1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




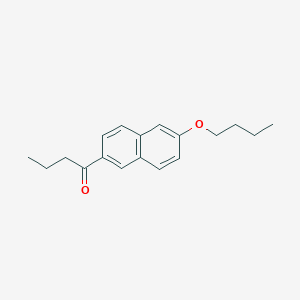
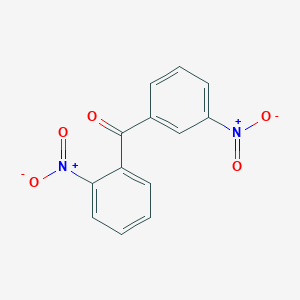
![1-([1,1'-Biphenyl]-2-yl)-2-phenylethanone](/img/structure/B11852009.png)
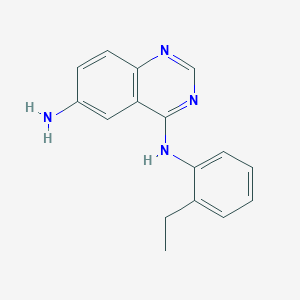


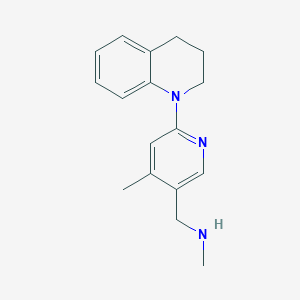
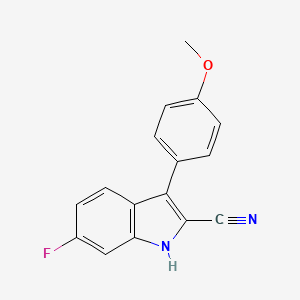
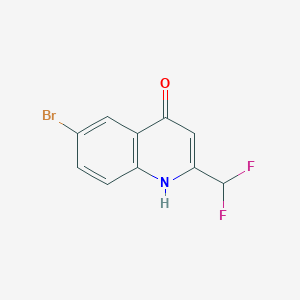
![[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid](/img/structure/B11852053.png)
